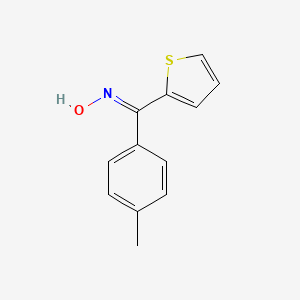
2-Thienyl p-tolyl ketone oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE is a compound that features a combination of a thiophene ring and a methylphenyl group linked by a methylene bridge to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE typically involves the condensation of 4-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of hydroxylamine hydrochloride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include oximes, nitroso compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of (Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylphenyl)thiophene: A structurally related compound with similar aromatic rings but lacking the hydroxylamine group.
2-((5-(4-(Diphenylamino)phenyl)thiophen-2-yl)methylene)malononitrile: Another related compound with a thiophene ring and a methylene bridge but different substituents.
Uniqueness
(Z)-N-[(4-METHYLPHENYL)(THIOPHEN-2-YL)METHYLIDENE]HYDROXYLAMINE is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable target for further research and development.
Properties
Molecular Formula |
C12H11NOS |
|---|---|
Molecular Weight |
217.29 g/mol |
IUPAC Name |
(NE)-N-[(4-methylphenyl)-thiophen-2-ylmethylidene]hydroxylamine |
InChI |
InChI=1S/C12H11NOS/c1-9-4-6-10(7-5-9)12(13-14)11-3-2-8-15-11/h2-8,14H,1H3/b13-12+ |
InChI Key |
RNIHSJJEPWOUKG-OUKQBFOZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\O)/C2=CC=CS2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NO)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















